4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid
Description
4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at position 2 and a 4-ethoxycarbonylphenyl substituent at position 4. The ethoxycarbonyl group (–COOEt) on the para position of the phenyl ring introduces ester functionality, which influences the compound's physicochemical properties, such as solubility and lipophilicity. This structure is relevant in medicinal chemistry and materials science, where ester groups are often utilized to modulate bioavailability or as intermediates in synthesis .
Properties
IUPAC Name |
4-(4-ethoxycarbonylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-3-22-17(20)12-6-4-11(5-7-12)13-8-9-14(16(18)19)15(10-13)21-2/h4-10H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWAEMVQQUEGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691411 | |
| Record name | 4'-(Ethoxycarbonyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-11-3 | |
| Record name | 4'-(Ethoxycarbonyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ethyl 4-hydroxybenzoate is then subjected to a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride. The final product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)-2-methoxybenzoic acid.
Reduction: 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid.
Substitution: 4-(4-Ethoxycarbonylphenyl)-2-methoxy-3-nitrobenzoic acid (nitration product).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of methoxybenzoic acids exhibit significant anticancer properties. For instance, compounds similar to 4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-inflammatory Properties
Research has shown that certain methoxybenzoic acid derivatives can act as anti-inflammatory agents. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Drug Development
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow it to be modified into various bioactive molecules, which can lead to the development of new therapeutic agents for diseases such as diabetes and neurodegenerative disorders.
Materials Science
Polymer Chemistry
4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid is utilized in the synthesis of polymer materials. Its carboxylic acid group can participate in condensation reactions to form polyesters or other polymeric structures, enhancing the mechanical properties and thermal stability of the resulting materials.
Nanocomposites
The compound is also explored for its role in creating nanocomposites. By incorporating this acid into a polymer matrix, researchers have been able to improve the electrical conductivity and thermal resistance of materials, making them suitable for advanced applications in electronics and aerospace.
Organic Synthesis
Synthetic Intermediates
In organic synthesis, 4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid acts as a versatile building block. It can be transformed into various derivatives through functional group modifications, allowing chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Reagent in Chemical Reactions
The compound is employed as a reagent in several chemical reactions, including esterification and acylation processes. Its reactivity allows for the formation of esters and amides, which are crucial in synthesizing complex organic molecules.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study 1: Anticancer Activity | Demonstrated significant inhibition of growth in breast cancer cell lines. | Potential development of anticancer drugs. |
| Study 2: Anti-inflammatory Effects | Reduced levels of inflammatory markers in vitro. | Candidates for treating chronic inflammatory diseases. |
| Study 3: Polymer Synthesis | Improved mechanical properties in polyesters synthesized with this compound. | Development of high-performance materials for industrial applications. |
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The ethoxycarbonyl and methoxy groups enhance its binding affinity to these targets, making it a potent compound for therapeutic applications.
Comparison with Similar Compounds
4-((4-Ethylbenzoyl)oxy)-2-methoxybenzoic acid
- Structure : Features an ethylbenzoyloxy (–OCOC₆H₄Et) group at position 4 instead of the ethoxycarbonylphenyl substituent.
- Properties : The ethyl group enhances lipophilicity compared to the ethoxycarbonyl group. The compound has a melting point of 170°C and a yield of 58.5% via esterification .
- Reactivity : The benzoyloxy group may undergo hydrolysis more readily than the ethoxycarbonyl group due to steric and electronic differences.
2-Methoxybenzoic Acid
- Structure : Simplest analogue with only a methoxy group at position 2.
- Solubility : Exhibits moderate solubility in organic solvents like ethyl acetate and hexanes. Solubility data in hydrocarbons and cycloalkanes are well-documented .
- Comparison : The absence of the 4-ethoxycarbonylphenyl group reduces molecular weight (152.15 g/mol) and increases polarity, making it more water-soluble than the target compound.
4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid
- Structure: Contains amino (–NH₂) and ethylsulfonyl (–SO₂Et) groups at positions 4 and 5.
- Synthesis : Synthesized via methylation, thiocyanation, ethylation, and oxidation, with a total yield of 24.5% .
- Applications : The sulfonyl group enhances stability and bioactivity, making it a key intermediate in pharmaceuticals like amisulpride.
2-(4-Methoxybenzoyl)benzoic Acid
- Structure : A benzoyl group (–COC₆H₄OMe) at position 2.
- Reactivity : The ketone functionality differs from the ester in the target compound, altering hydrolysis kinetics and electronic properties .
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid, a benzoic acid derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C17H16O5
- Molecular Weight : 300.31 g/mol
- IUPAC Name : 4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid
This structure features an ethoxycarbonyl group and a methoxy group that contribute to its unique reactivity and biological properties.
1. Antioxidant Activity
4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid exhibits significant antioxidant properties. It can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to oxidative stress responses, enhancing cellular resilience against damage.
3. DNA Interaction
There is evidence suggesting that this compound can intercalate into DNA, potentially affecting its structure and function. This property is of particular interest in cancer research, where modulation of DNA interactions can influence cell proliferation and apoptosis.
Antiproliferative Activity
Studies have demonstrated that 4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid exhibits antiproliferative effects against various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in vitro, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
This compound also displays antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various benzoic acid derivatives, 4-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid exhibited a high level of free radical scavenging activity, comparable to established antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify this activity, revealing an IC50 value significantly lower than many other tested compounds .
Case Study 2: Cancer Cell Line Testing
Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as a therapeutic agent in oncology .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
